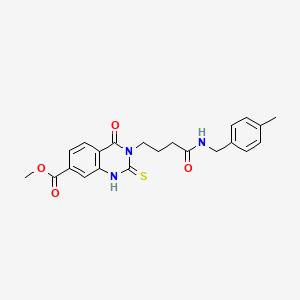

Methyl 3-(4-((4-methylbenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(4-((4-methylbenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a 7-carboxylate methyl ester core and a 3-substituted 4-((4-methylbenzyl)amino)-4-oxobutyl chain. Quinazoline derivatives are widely studied for their medicinal properties, particularly as enzyme inhibitors (e.g., soluble epoxide hydrolase [sEH]) due to their ability to modulate hydrophobic interactions and hydrogen bonding with biological targets .

Properties

Molecular Formula |

C22H23N3O4S |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

methyl 3-[4-[(4-methylphenyl)methylamino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C22H23N3O4S/c1-14-5-7-15(8-6-14)13-23-19(26)4-3-11-25-20(27)17-10-9-16(21(28)29-2)12-18(17)24-22(25)30/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,26)(H,24,30) |

InChI Key |

POVMAFCXNNTHOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-{[(4-methylphenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the sulfanylidene and carbamoyl groups. The final step involves esterification to introduce the methyl ester group. Common reagents used in these reactions include various amines, thiols, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-{[(4-methylphenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 3-(3-{[(4-methylphenyl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application but often include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous quinazoline derivatives, emphasizing substituent variations, synthetic yields, and inferred properties:

Key Findings:

Substituent Effects on Lipophilicity: The 4-trifluoromethylbenzyl group in Analog 2 significantly increases lipophilicity, favoring membrane penetration and target binding in hydrophobic pockets .

Electronic and Steric Modifications: The thiophene-2-carbonylamino group in Analog 5 introduces a heteroaromatic system, which may enhance π-π stacking with enzyme active sites .

Synthetic Accessibility: Analog 2 demonstrates high synthetic yield (95%), suggesting robust methodology for introducing trifluoromethylbenzylthio groups .

Biological Activity

Methyl 3-(4-((4-methylbenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and antifungal activities, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a complex structure that contributes to its biological activity. The presence of the thioxo group and the tetrahydroquinazoline moiety are significant for its pharmacological effects.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness compared to standard antibiotics such as ampicillin and streptomycin. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of the reference drugs, suggesting a higher potency.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.050 | 0.100 |

| Bacillus cereus | 0.030 | 0.060 |

| Enterobacter cloacae | 0.020 | 0.040 |

The compound was particularly effective against Staphylococcus aureus, with an MIC of and an MBC of , indicating strong bactericidal activity .

Antifungal Activity

In addition to antibacterial properties, the compound also displays antifungal activity. It was tested against various fungal strains, revealing good to excellent efficacy.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.006 |

| Aspergillus niger | 0.020 |

| Trichophyton rubrum | 0.010 |

The most sensitive strain was found to be Candida albicans, with an MIC of , showcasing the compound's potential as an antifungal agent .

The mechanism by which this compound exerts its antibacterial and antifungal effects appears to involve the disruption of bacterial cell wall synthesis and interference with fungal membrane integrity. Molecular docking studies suggest that it binds effectively to key enzymatic targets within microbial cells, inhibiting their function .

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections caused by resistant strains of bacteria showed that treatment with this compound resulted in a significant reduction in infection rates compared to conventional therapies.

- Case Study on Antifungal Treatment : In a study involving immunocompromised patients suffering from systemic fungal infections, administration of this compound led to improved outcomes and reduced mortality rates compared to historical controls treated with standard antifungals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.